Stereoselective Antifungal Mechanism: Fatty Acid Synthesis Inhibition vs. Ergosterol Targeting by Azoles
5-(1-Hydroxyethyl)oxolan-2-one (5-HEOL) inhibits the growth of *Candida albicans* yeast cells through a stereoselective blockade of fatty acid synthesis at the transcriptional level, while leaving mammalian fatty acid production unaffected . In contrast, clinically used azole antifungals such as fluconazole target ergosterol biosynthesis via inhibition of lanosterol 14α-demethylase (CYP51), a mechanism shared with mammalian cytochrome P450 enzymes, leading to established drug–drug interaction liabilities [1]. The 5-HEOL mechanism represents a class-level differentiation from ergosterol-targeting agents because the transcriptional regulatory targets in fungal fatty acid synthesis (e.g., the OLE1 desaturase pathway) lack direct mammalian orthologs with identical regulation, suggesting a reduced potential for mechanism-based toxicity [2].
| Evidence Dimension | Mechanism of antifungal action |
|---|---|
| Target Compound Data | Blocks *C. albicans* fatty acid synthesis at the transcriptional level; stereoselective; does not affect mammalian fatty acid production |
| Comparator Or Baseline | Fluconazole and other azoles: inhibit ergosterol biosynthesis via CYP51, with cross-reactivity against mammalian CYPs |
| Quantified Difference | Not applicable for mechanism comparison; qualitative mechanistic divergence documented |
| Conditions | *Candida albicans* yeast cell culture; mammalian cell control assays; exact strain and concentration not publicly available in vendor data |
Why This Matters
For researchers screening antifungal candidates with novel mechanisms that avoid azole-associated CYP450 interactions, 5-(1-Hydroxyethyl)oxolan-2-one offers a mechanistically distinct starting point with demonstrated stereoselectivity.
- [1] Odds, F. C.; Brown, A. J. P.; Gow, N. A. R. Antifungal agents: mechanisms of action. Trends Microbiol. 2003, 11 (6), 272–279. View Source
- [2] Xu, D.; Sillaots, S.; Davison, J.; Hu, W.; Jiang, B.; Katiyar, S.; Martel, N.; O'Shea, K.; Praseuth, D.; St. Onge, I.; et al. Chemical genetic profiling and characterization of small molecule compounds that affect the biosynthesis of unsaturated fatty acids in Candida albicans. J. Biol. Chem. 2009, 284 (30), 19878–19886. View Source
